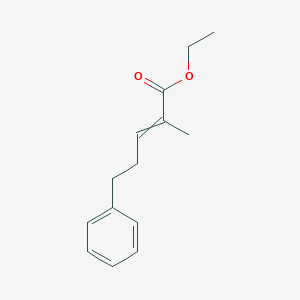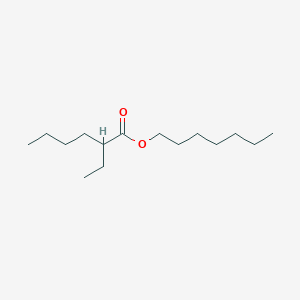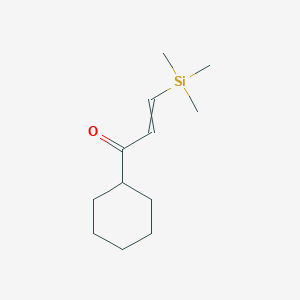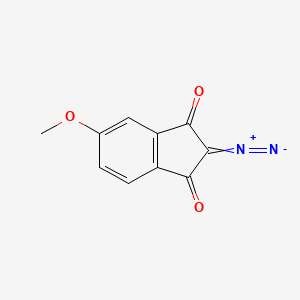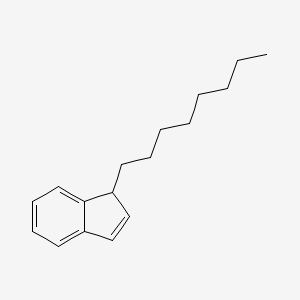
1-Octyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-1H-indene is an organic compound belonging to the indene family It is characterized by an indene core structure with an octyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene with octyl halides in the presence of a strong base. This reaction typically occurs under reflux conditions with solvents such as toluene or xylene. Another method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by transition metals like ruthenium or platinum .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and selectivity. The use of palladium-catalyzed Suzuki coupling reactions followed by ring-closing metathesis is a notable method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring of the indene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Octylindanone or octylindanoic acid.
Reduction: Octylindane.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Octyl-1H-indene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Mechanism of Action
The mechanism of action of 1-Octyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Indene: A simpler compound with a similar core structure but without the octyl group.
Indane: A saturated derivative of indene, lacking the double bond in the cyclopentene ring.
1-Methylindane: A methyl-substituted derivative of indane.
Uniqueness of 1-Octyl-1H-indene: this compound stands out due to the presence of the octyl group, which imparts unique hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates .
Properties
CAS No. |
113416-62-9 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1-octyl-1H-indene |
InChI |
InChI=1S/C17H24/c1-2-3-4-5-6-7-10-15-13-14-16-11-8-9-12-17(15)16/h8-9,11-15H,2-7,10H2,1H3 |
InChI Key |
SMJMRBVOQAZKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






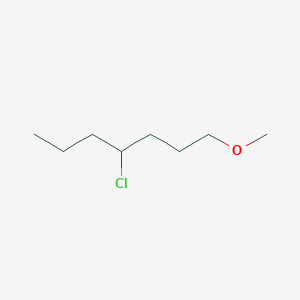
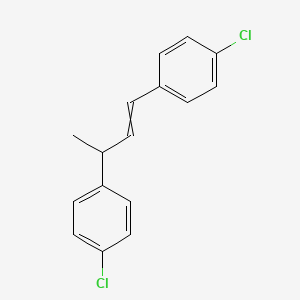
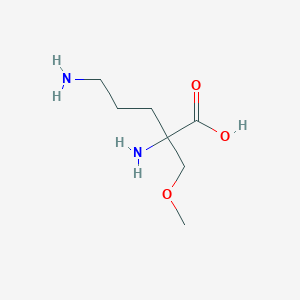
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
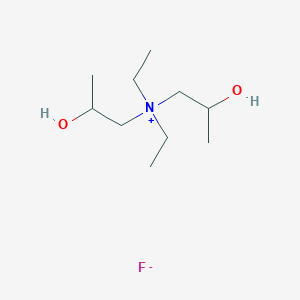
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
